5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1094454-58-6
VCID: VC2795126
InChI: InChI=1S/C10H8F2N4O/c11-9(12)17-8-4-2-1-3-6(8)7-5-14-16-10(13)15-7/h1-5,9H,(H2,13,15,16)
SMILES: C1=CC=C(C(=C1)C2=CN=NC(=N2)N)OC(F)F
Molecular Formula: C10H8F2N4O
Molecular Weight: 238.19 g/mol

5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

CAS No.: 1094454-58-6

Cat. No.: VC2795126

Molecular Formula: C10H8F2N4O

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine - 1094454-58-6

Specification

CAS No. 1094454-58-6
Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
IUPAC Name 5-[2-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Standard InChI InChI=1S/C10H8F2N4O/c11-9(12)17-8-4-2-1-3-6(8)7-5-14-16-10(13)15-7/h1-5,9H,(H2,13,15,16)
Standard InChI Key JOSVPPHTKREXOM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CN=NC(=N2)N)OC(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=CN=NC(=N2)N)OC(F)F

Introduction

Physical and Chemical Properties

Structural Characteristics

5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine features a triazine core with three nitrogen atoms in a six-membered aromatic ring. The compound has an amino group (-NH₂) at the 3-position and a 2-(difluoromethoxy)phenyl substituent at the 5-position. The difluoromethoxy group (OCHF₂) attached to the ortho position of the phenyl ring imparts distinct electronic and steric properties to the molecule .

Physical and Chemical Data

The key physical and chemical properties of 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

PropertyValueReference
CAS Number1094454-58-6
Molecular FormulaC₁₀H₈N₄OF₂
Molecular Weight238.19 g/mol
AppearancePowder
Flash Point195.0±30.7 °C
Boiling Point398.8±52.0 °C at 760 mmHg
Polarizability22.3±0.5 10⁻²⁴cm³
Density1.4±0.1 g/cm³
Storage ConditionsRoom temperature (recommended in cool, dark place)

Spectral and Structural Data

The compound's structure can be characterized through various spectroscopic methods. The InChI and SMILES notations provide standardized representations of the molecular structure.

Table 2: Structural Identifiers of 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

IdentifierValueReference
SMILESc1ccc(c(c1)c2cnnc(n2)N)OC(F)F
InChIInChI=1S/C10H8F2N4O/c11-9(12)17-8-4-2-1-3-6(8)7-5-14-16-10(13)15-7/h1-5,9H,(H2,13,15,16)
InChIKeyJOSVPPHTKREXOM-UHFFFAOYSA-N

Applications and Biological Activity

Pharmaceutical Applications

5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine has potential applications in pharmaceutical research and development. While specific information about this exact compound is limited, the broader class of 1,2,4-triazine derivatives has demonstrated various biological activities .

The compound is primarily used as:

  • A pharmaceutical intermediate in the synthesis of more complex drug candidates

  • A potential pharmaceutical impurity that requires monitoring during drug manufacturing

  • A research tool for developing structure-activity relationships in drug discovery programs

Biological Activity of Related Triazine Derivatives

Related 1,2,4-triazine compounds have shown significant biological activities, which may provide insights into the potential applications of 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine:

  • Adenosine receptor modulation: Some triazine derivatives act as adenosine receptor antagonists, with potential applications in treating conditions like Parkinson's disease, insomnia, and inflammation

  • Anti-cancer properties: Certain 1,2,4-triazine derivatives demonstrate anti-proliferative activities against various cancer cell lines

  • Metabolic pathway interactions: The difluoromethoxy group can influence metabolic stability and may contribute to modulating interaction with specific enzymes

Structure-Activity Relationships

The presence of the difluoromethoxy group at the 2-position of the phenyl ring introduces distinct properties compared to other substitution patterns:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Metabolic stability due to the difluoromethoxy group's resistance to enzymatic degradation

  • Potential hydrogen bond acceptor capabilities through the oxygen atom

  • Altered electronic properties of the aromatic system, which may influence binding to biological targets

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the characterization and quality control of 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the arrangement of atoms and functional groups

  • Infrared (IR) spectroscopy: Identifies functional groups such as the amine, difluoromethoxy, and triazine ring

  • Mass spectrometry: Determines molecular weight and fragmentation patterns characteristic of the compound's structure

Chromatographic Methods

Chromatographic techniques are essential for purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity checks

  • Gas Chromatography (GC): Applicable if the compound has sufficient volatility

Chemical Reactivity and Transformations

Reactivity of the Triazine Core

The 1,2,4-triazine ring in 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine exhibits characteristic reactivity patterns that can be leveraged for further derivatization:

  • Nucleophilic substitution reactions: The triazine ring can undergo substitution reactions, particularly at positions activated by electron-withdrawing groups

  • Cycloaddition reactions: As an electron-deficient heterocycle, the triazine core can participate in inverse electron demand Diels-Alder reactions

  • Metal-catalyzed cross-coupling: For introducing additional functionality at suitable positions

Reactivity of Functional Groups

The compound contains multiple reactive sites that can be exploited for chemical transformations:

  • The primary amine group at the 3-position can undergo:

    • Acylation to form amides

    • Alkylation to form secondary or tertiary amines

    • Condensation reactions with carbonyl compounds

  • The difluoromethoxy group typically exhibits stability but may be susceptible to certain nucleophilic substitutions under harsh conditions

Research Status and Future Directions

The research on 5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is still developing, with several avenues for future investigation:

  • Expanding the understanding of its pharmacological properties, particularly in relation to specific biological targets

  • Developing more efficient and selective synthesis methods

  • Exploring its potential as a building block for more complex bioactive molecules

  • Investigating structure-activity relationships by comparing with positional isomers and related derivatives

The compound represents an interesting node in the broader research landscape of functionalized triazines, which continue to attract attention for their diverse applications in medicinal chemistry and materials science.

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